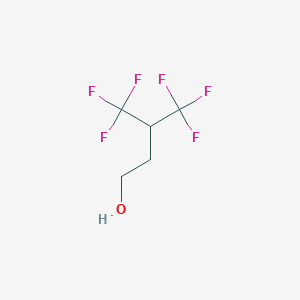

4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O/c6-4(7,8)3(1-2-12)5(9,10)11/h3,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBSTTDILOTTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol is a highly fluorinated alcohol with potential applications in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on a short alkyl chain imparts unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing effects. These characteristics make it an attractive building block for the synthesis of novel pharmaceuticals and advanced materials. However, the synthesis of this specific molecule presents significant challenges due to the steric hindrance and electronic effects of the geminal trifluoromethyl groups. This technical guide provides an overview of the theoretical synthetic strategies and key considerations for the preparation of this compound, based on available chemical literature.

Proposed Synthetic Pathways

Currently, a direct and optimized synthesis for this compound is not well-documented in publicly available literature. However, two primary theoretical pathways can be envisioned, starting from more readily available fluorinated precursors.

Pathway 1: Homologation of Hexafluoroisopropanol

This strategy involves the extension of the carbon chain of hexafluoroisopropanol ((CF3)2CHOH) by a two-carbon unit, which is then converted to a primary alcohol.

Figure 1: Proposed synthesis of this compound via homologation of hexafluoroisopropanol.

Experimental Considerations for Pathway 1:

-

Step 1: Activation of Hexafluoroisopropanol: The hydroxyl group of hexafluoroisopropanol must first be converted into a good leaving group, such as a halide (e.g., bromide or iodide) or a sulfonate (e.g., tosylate or mesylate). This activation is crucial for the subsequent nucleophilic substitution.

-

Step 2: Malonic Ester Synthesis: The activated hexafluoroisopropyl derivative can then be reacted with a malonic ester enolate. This classic carbon-carbon bond-forming reaction introduces the necessary two-carbon extension. Careful selection of the base and reaction conditions is critical to avoid elimination side reactions.

-

Step 3: Hydrolysis and Decarboxylation: The resulting malonic ester adduct is hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield 3,3-bis(trifluoromethyl)propanoic acid.

-

Step 4: Reduction: The final step involves the reduction of the carboxylic acid to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically required for this transformation.

Pathway 2: Synthesis and Reduction of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic Acid

An alternative approach involves the synthesis of the corresponding carboxylic acid, 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid, followed by its reduction.

Figure 2: Proposed synthesis via reduction of a 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid derivative.

Experimental Considerations for Pathway 2:

-

Synthesis of the Carboxylic Acid: The key challenge in this pathway is the synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid. This would likely involve a multi-step sequence starting from a simpler fluorinated building block. The specific route would require significant research and development.

-

Esterification and Reduction: Once the carboxylic acid is obtained, it can be esterified to improve its handling and solubility for the reduction step. The ester can then be reduced to the target alcohol using standard reducing agents as described in Pathway 1.

Quantitative Data

As there are no established and reported syntheses for this compound, no quantitative data regarding reaction yields, purity, or spectroscopic characterization can be provided at this time. The development of a viable synthetic route would require extensive experimental work to determine these parameters.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available. The successful execution of the proposed pathways would necessitate the adaptation of general procedures for analogous transformations found in the chemical literature. Researchers attempting this synthesis should consult standard organic chemistry texts and databases for protocols on reactions such as halogenation of alcohols, malonic ester synthesis, hydrolysis, decarboxylation, and the reduction of carboxylic acids and esters, paying special attention to procedures involving fluorinated compounds.

Conclusion

The synthesis of this compound represents a significant synthetic challenge. The theoretical pathways outlined in this guide, based on the homologation of hexafluoroisopropanol or the synthesis and reduction of a corresponding carboxylic acid, provide a starting point for researchers in this field. The development of a practical and efficient synthesis will require considerable experimental investigation and optimization. Success in this endeavor will provide access to a valuable and unique building block for the advancement of drug discovery and materials science.

physicochemical properties of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol

An In-depth Technical Guide to the Physicochemical Properties of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated alcohol of interest in various chemical and pharmaceutical research fields. Its unique structure, characterized by the presence of two trifluoromethyl groups, imparts distinct physicochemical properties that can influence its reactivity, solubility, and biological activity. This technical guide provides a summary of the currently available data on the physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for the characterization of such novel chemical entities.

Physicochemical Properties

Quantitative data for this compound is limited, with most available information being predicted values. The following table summarizes the key physicochemical properties.

| Property | Value | Data Type | Source |

| CAS Number | 17327-35-4 | Experimental | [1][2] |

| Molecular Formula | C5H6F6O | - | [2][3] |

| Molecular Weight | 196.09 g/mol | Calculated | [2][3] |

| Boiling Point | 49.4 ± 35.0 °C | Predicted | [3] |

| Density | 1.383 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | 14.62 ± 0.10 | Predicted | [3] |

Experimental Protocols

Given the limited experimentally verified data for this compound, this section outlines standard laboratory protocols for the determination of key physicochemical properties. These methods are generally applicable for the characterization of novel chemical compounds.

Boiling Point Determination (Micro-method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, a common method is the Siwoloboff method.

Apparatus:

-

Thiele tube or a similar oil bath setup

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample tube (e.g., a small test tube or NMR tube)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of the liquid sample (a few drops) is placed in the sample tube.

-

The capillary tube, with its open end downwards, is placed inside the sample tube.

-

The sample tube is attached to the thermometer and placed in the Thiele tube containing mineral oil.

-

The oil bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement

The density of a liquid can be determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the sample liquid and placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The volume is adjusted to the mark, and the outside of the pycnometer is dried thoroughly.

-

The filled pycnometer is weighed.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an alcohol, it measures the acidity of the hydroxyl proton.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., NaOH)

-

Solvent (e.g., water or a mixed aqueous-organic solvent if solubility is an issue)

Procedure:

-

A known concentration of the sample is dissolved in the chosen solvent in a beaker.

-

The pH electrode is calibrated and placed in the solution.

-

The solution is stirred continuously.

-

The standardized base is added in small, known increments from the burette.

-

The pH is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of a new chemical entity, such as this compound.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a novel chemical compound.

References

An In-depth Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol (CAS 17327-35-4) and its Isomer, 4,4,4-Trifluoro-1-butanol (CAS 461-18-7)

A Note on Data Availability:

A comprehensive literature and database search for 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol (CAS 17327-35-4) reveals that this specific fluorinated alcohol is not extensively documented in publicly available scientific literature. While basic identifiers are available, detailed experimental protocols, extensive physicochemical data, and biological activity studies are not readily accessible.

This guide will provide the available information for this compound. Subsequently, as a comprehensive example of the requested in-depth technical guide, this document will focus on its well-characterized structural isomer, 4,4,4-Trifluoro-1-butanol (CAS 461-18-7) , for which a wealth of data exists to fulfill the core requirements of this request.

Part 1: this compound (CAS 17327-35-4)

Core Identification

This compound is a highly fluorinated alcohol. The presence of two trifluoromethyl groups is expected to impart unique properties, such as high lipophilicity and thermal stability.

Table 1: Basic Physicochemical Data for this compound

| Property | Value |

| CAS Number | 17327-35-4 |

| Molecular Formula | C₅H₆F₆O |

| Molecular Weight | 196.09 g/mol |

Further experimental data such as boiling point, melting point, density, and spectroscopic information are not available in the surveyed literature.

Synthesis and Applications

Detailed, peer-reviewed synthesis protocols for this compound are not readily found. Its potential applications are likely in specialized areas of materials science or as a niche building block in medicinal chemistry, leveraging the properties conferred by the two trifluoromethyl groups. However, specific applications are not documented.

Part 2: An In-depth Technical Guide to 4,4,4-Trifluoro-1-butanol (CAS 461-18-7)

This section provides a comprehensive overview of the well-studied fluorinated alcohol, 4,4,4-Trifluoro-1-butanol.

Introduction

4,4,4-Trifluoro-1-butanol is a fluorinated organic compound that serves as a valuable intermediate in various industrial and research applications.[1] The presence of a trifluoromethyl group significantly influences its chemical and physical properties, making it a subject of interest in fields such as pharmaceuticals, materials science, and organic synthesis.[1][2] It is a colorless liquid at room temperature.[3]

Physicochemical and Spectroscopic Data

The properties of 4,4,4-Trifluoro-1-butanol are well-documented, providing a solid foundation for its use in experimental settings.

Table 2: Physicochemical Properties of 4,4,4-Trifluoro-1-butanol

| Property | Value | Source |

| CAS Number | 461-18-7 | [1] |

| Molecular Formula | C₄H₇F₃O | [1] |

| Molecular Weight | 128.09 g/mol | |

| Density | 1.193 - 1.212 g/cm³ at 25 °C | [1] |

| Boiling Point | 123 - 127 °C | [1] |

| Flash Point | 52 °C | [1] |

| Refractive Index | 1.3425 - 1.343 | [1] |

| Vapor Pressure | 6 mmHg at 25 °C | [1] |

| Solubility | Insoluble in water, soluble in common organic solvents.[3] |

Spectroscopic Information: Spectroscopic data for 4,4,4-Trifluoro-1-butanol is available through various databases. Key spectral information includes:

-

Mass Spectrometry (GC-MS): Available in the NIST Mass Spectrometry Data Center.[4]

-

Infrared (IR) Spectroscopy (FTIR): Data is available from sources such as Bio-Rad Laboratories.[4]

-

Raman Spectroscopy: Data is available from sources such as Bio-Rad Laboratories.[4]

Experimental Protocols: Synthesis

Several methods for the synthesis of 4,4,4-Trifluoro-1-butanol have been reported, primarily in patent literature. Below are detailed protocols for two distinct synthesis routes.

2.3.1 Synthesis via Grignard Reaction with Ethyl Trifluoroacetate

This method involves the reaction of ethyl trifluoroacetate with a Grignard reagent, followed by reduction and hydrolysis.[5]

-

Step 1: Preparation of Benzyloxy-substituted Alkyl-trifluoromethyl Ketone

-

React ethyl trifluoroacetate with a suitable benzyloxy-substituted Grignard reagent. The specific Grignard reagent will determine the length of the carbon chain.

-

-

Step 2: Reduction

-

The resulting benzyloxy-substituted alkyl-trifluoromethyl ketone is then subjected to a reduction reaction to convert the ketone to a secondary alcohol.

-

-

Step 3: Hydrolysis

-

The final step is the hydrolysis of the 1-benzyloxy-trifluoro-substituted alkyl to yield 4,4,4-Trifluoro-1-butanol.[5]

-

2.3.2 Synthesis from 3-Chloropropanol and Halotrifluoromethane

This patented method involves a multi-step process starting from 3-chloropropanol.[2][6]

-

Step 1: Protection of the Alcohol

-

To a 500 mL three-necked flask equipped with a magnetic stirrer and thermometer, add 5.2 g of p-toluenesulfonic acid (0.03 mol), 94.5 g of 3-chloropropanol (1.0 mol), 200 mL of methylene chloride, and 16.2 g of 3,4-dihydropyran (1.5 mol).[6]

-

Stir the reaction at room temperature (20-25 °C) for 1 hour.[6]

-

Monitor the reaction for the consumption of 3-chloropropanol using gas chromatography.[6]

-

Upon completion, add 100 mL of water and stir for 5 minutes before separating the phases.[6]

-

Wash the organic phase with 100 mL of saturated salt water, dry with 10 g of anhydrous sodium sulfate, filter, and concentrate to remove the solvent.[6]

-

The crude product is purified by vacuum distillation to yield 2-(3-chloropropoxy)tetrahydro-2H-pyran.[6]

-

-

Step 2: Cross-coupling with Halotrifluoromethane

-

In a dry 1000 mL three-necked flask under a nitrogen atmosphere, add 3.7 g of dry activated alumina for chromatography and heat to 120 °C.[6]

-

React the 2-(3-chloropropoxy)tetrahydro-2H-pyran with a halotrifluoromethane in the presence of the activated alumina catalyst.[2][6]

-

The resulting product is 2-(4,4,4-trifluorobutoxy)tetrahydro-2H-pyran.[6]

-

-

Step 3: Deprotection

-

To a 500 mL three-necked flask, add 300 mL of ethanol, 106.1 g of 2-(4,4,4-trifluorobutoxy)tetrahydro-2H-pyran (0.5 mol), and 2.5 g of pyridinium p-toluenesulfonate (PPTS) (0.01 mol).[6]

-

Heat the reaction to 50 °C for 1 hour.[6]

-

After cooling, perform a workup with water and methylene chloride, followed by drying and concentration to yield the crude product.[6]

-

The final product, 4,4,4-Trifluoro-1-butanol, is obtained after purification.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4,4,4-Trifluoro-1-butanol from 3-Chloropropanol.

Applications

The unique properties imparted by the trifluoromethyl group make 4,4,4-Trifluoro-1-butanol a versatile building block in several industries.

-

Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including inhibitors of monoamine oxidase B, central nervous system inhibitors (such as lactones and lactams), anti-schizophrenia drugs, and immune agents.[6] The trifluoromethyl group can enhance properties like metabolic stability and bioavailability.

-

Liquid Crystals: This alcohol is used in the synthesis of biphenyl liquid crystal materials containing fluoroalkyl ethers.[6]

-

Semiconductors: It serves as an intermediate in the synthesis of tetracyanoquinodimethane (TCNQ) derivatives, which are used in organic conductors.[6]

-

Agrochemicals: It can be a component in the development of novel pesticides.[1]

-

Organic Synthesis: It is used to introduce the trifluorobutyl moiety into target molecules.[3]

Safety and Handling

4,4,4-Trifluoro-1-butanol is a flammable liquid with a flash point of 52 °C and requires careful handling.[1] It is classified as acutely toxic if swallowed and can cause eye irritation.

-

Handling: Use in a well-ventilated area, away from ignition sources.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and lab coats, should be worn.

Logical Relationship of Properties and Applications

Caption: Relationship between the properties and applications of 4,4,4-Trifluoro-1-butanol.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. 4,4,4-Trifluorobutan-1-ol | C4H7F3O | CID 136307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]

- 6. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

Structure Elucidation of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol (CAS No. 17327-35-4). Due to the current absence of publicly available experimental spectroscopic data for this specific compound, this guide presents a theoretical framework based on predicted spectroscopic values derived from analogous chemical structures. The principles and protocols outlined herein are intended to serve as a robust guide for researchers engaged in the synthesis and characterization of novel fluorinated compounds. This document details predicted data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, alongside detailed experimental protocols and logical workflows for structural determination.

Introduction

This compound is a highly fluorinated alcohol with the molecular formula C₅H₆F₆O. The presence of two trifluoromethyl groups dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it and similar structures valuable building blocks in medicinal chemistry and materials science. Accurate structural confirmation is a critical step in the synthesis and application of such compounds. This guide outlines the multi-technique spectroscopic approach required for unambiguous structure elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |

| ~ 3.8 - 4.0 | Triplet (t) | 2H | H-1 (-CH₂OH) | ³J(H-1, H-2) ≈ 6-7 |

| ~ 2.0 - 2.2 | Multiplet (m) | 2H | H-2 (-CH₂-) | ³J(H-1, H-2) ≈ 6-7, ³J(H-2, H-3) ≈ 6-8 |

| ~ 3.0 - 3.4 | Multiplet (m) | 1H | H-3 (-CH(CF₃)₂) | ³J(H-2, H-3) ≈ 6-8, ³J(H-3, F) ≈ 8-10 |

| ~ 2.0 - 3.0 | Broad Singlet | 1H | -OH | Varies with concentration and solvent |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | Predicted J-Coupling (Hz) |

| ~ 58 - 62 | Triplet (t) | C-1 (-CH₂OH) | ²J(C-1, H-1) |

| ~ 28 - 32 | Triplet (t) | C-2 (-CH₂-) | ²J(C-2, H-2) |

| ~ 45 - 50 | Multiplet (m) | C-3 (-CH(CF₃)₂) | ¹J(C-3, H-3), ²J(C-3, F) ≈ 25-30 |

| ~ 125 - 128 | Quartet (q) | C-4, C-5 (-CF₃) | ¹J(C-4, F) ≈ 280-290 |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |

| ~ -70 to -75 | Doublet (d) | 6F | -CF₃ | ³J(F, H-3) ≈ 8-10 |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Predicted Identity | Notes |

| 196 | [M]⁺ | Molecular ion, likely of low abundance. |

| 178 | [M - H₂O]⁺ | Loss of water. |

| 127 | [M - CF₃]⁺ | Loss of a trifluoromethyl group. |

| 99 | [M - CH₂CH₂OH - F]⁺ | Complex rearrangement and fragmentation. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, likely a prominent peak. |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~ 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1350 - 1000 | Strong, Multiple Bands | C-F stretch |

| ~ 1050 | Strong | C-O stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe is required.

-

¹H NMR:

-

Parameters: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Parameters: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 250 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required. The presence of C-F coupling will result in splitting of the carbon signals attached to or near the fluorine atoms.

-

-

¹⁹F NMR:

-

Parameters: Acquire a proton-decoupled ¹⁹F spectrum. A large spectral width is often necessary for fluorinated compounds. A common reference standard is CFCl₃ (δ = 0 ppm). The high sensitivity and 100% natural abundance of ¹⁹F allow for rapid data acquisition.

-

-

2D NMR (COSY, HSQC, HMBC): These experiments should be performed to confirm connectivity. A ¹H-¹H COSY will establish the proton-proton coupling network. An HSQC experiment will correlate directly bonded protons and carbons. An HMBC experiment will reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall carbon skeleton and the position of the trifluoromethyl groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a volatile alcohol like this, GC-MS with electron ionization (EI) is a suitable technique.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a characteristic fragmentation pattern. Chemical Ionization (CI) can be used to enhance the abundance of the molecular ion.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the molecular ion and key fragments.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample, being a liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

Visualization of Elucidation Workflow and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the key spectroscopic correlations.

Caption: Workflow for the structure elucidation of this compound.

Caption: Predicted spectroscopic correlations for this compound.

Conclusion

The structure elucidation of this compound requires a synergistic application of NMR, MS, and IR spectroscopic techniques. While experimental data is not yet readily available, the predicted values and methodologies presented in this guide provide a solid foundation for researchers to confirm the structure of this and other novel fluorinated molecules. The characteristic spectroscopic signatures arising from the two trifluoromethyl groups and the primary alcohol moiety are expected to provide unambiguous confirmation of the molecular structure when experimental data becomes available. This guide serves as a valuable resource for scientists in the field of fluorine chemistry, aiding in the efficient and accurate characterization of newly synthesized compounds.

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the theoretically predicted spectral data based on established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling effects observed in analogous fluorinated organic molecules.

Predicted ¹H NMR Spectral Data

The structure of this compound, (CF₃)₂CH-CH₂-CH₂-OH, contains four distinct proton environments. The significant electron-withdrawing effects of the two trifluoromethyl groups are expected to cause a notable downfield shift for adjacent protons. The predicted ¹H NMR parameters are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Labeled Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constants (J, Hz) (Predicted) | Integration |

| Ha (-CH (CF₃)₂) | ~ 3.2 | Multiplet (m) | ³JHa-Hb ≈ 7-9 Hz; ³JH-F ≈ 6-8 Hz | 1H |

| Hb (-CH₂ -) | ~ 2.2 | Multiplet (m) | ³JHb-Ha ≈ 7-9 Hz; ³JHb-Hc ≈ 6-7 Hz | 2H |

| Hc (-CH₂ OH) | ~ 3.8 | Triplet (t) | ³JHc-Hb ≈ 6-7 Hz | 2H |

| Hd (-OH ) | Variable (1-5) | Broad Singlet (br s) | N/A | 1H |

Note: The chemical shift of the hydroxyl proton (Hd) is highly dependent on solvent, concentration, and temperature and may exhibit coupling to Hc in anhydrous solvents.

Structural Analysis and Coupling Pathways

The predicted splitting patterns arise from through-bond spin-spin coupling between adjacent, non-equivalent protons (H-H coupling) and between protons and the fluorine atoms (H-F coupling). The diagram below illustrates the molecular structure and the primary coupling interactions expected to influence the ¹H NMR spectrum.

Caption: Predicted H-H and H-F coupling in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed, generalized methodology for acquiring a high-quality ¹H NMR spectrum of a fluorinated alcohol such as this compound.

1. Sample Preparation

-

Analyte: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common starting point for small organic molecules.[1] For observing H-D exchange and coupling to hydroxyl protons, DMSO-d₆ can be used.

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Procedure: Dissolve the analyte and TMS in the deuterated solvent within a clean, dry vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.[2]

2. Instrument Parameters (Based on a 400 MHz Spectrometer)

-

Spectrometer Frequency: 400 MHz for ¹H observation.

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate data acquisition for sharp signals.[3]

-

Relaxation Delay (D1): A delay of 1-5 seconds is generally adequate for ¹H NMR of small molecules. For accurate integration, especially of signals with long relaxation times, a longer delay (e.g., 5 times the longest T1) is recommended.[3]

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 16 ppm is suitable to cover the expected chemical shift range for most organic molecules.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative ratio of protons in each environment.

The following diagram illustrates the generalized workflow for conducting an NMR experiment.

Caption: A standard workflow for acquiring and analyzing an NMR spectrum.

References

An In-depth Technical Guide to the 13C NMR Spectroscopy of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted 13C Nuclear Magnetic Resonance (NMR) data for 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol. Due to the absence of publicly available experimental spectra for this specific molecule, this document focuses on a predictive approach, outlining the expected spectral characteristics and the methodologies for their acquisition and interpretation. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are working with highly fluorinated compounds.

Predicted 13C NMR Data

The 13C NMR spectrum of this compound is predicted to exhibit four distinct carbon signals. The presence of two trifluoromethyl groups introduces complex spin-spin coupling with the carbon backbone, leading to characteristic multiplicities. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. These predictions are based on established NMR prediction algorithms and a comprehensive analysis of substituent effects in fluorinated organic molecules.

Table 1: Predicted 13C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JC-F, Hz) |

| C-1 (-CH2OH) | ~58-62 | Triplet of quartets (tq) | 3JCF ≈ 3-5 Hz, 4JCF ≈ 1-2 Hz |

| C-2 (-CH2-) | ~30-35 | Triplet of quartets (tq) | 2JCF ≈ 20-25 Hz, 3JCF ≈ 4-6 Hz |

| C-3 (-CH-) | ~45-50 | Multiplet (m) | 2JCF ≈ 25-30 Hz, 2JCF' ≈ 25-30 Hz |

| C-4 (-CF3) | ~125-129 | Quartet (q) | 1JCF ≈ 280-290 Hz |

| -CF 3 (on C-3) | ~124-128 | Quartet (q) | 1JCF ≈ 280-290 Hz |

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS) at 0.00 ppm. The coupling constants are approximate values and can be influenced by the solvent and temperature.

Structural and Spectroscopic Rationale

The chemical structure of this compound, with the numbering of the carbon atoms, is depicted below. This numbering is used for the assignment of the signals in the predicted 13C NMR spectrum.

Caption: Molecular structure of this compound with carbon numbering.

The interpretation of the predicted spectrum is as follows:

-

C-1 : This carbon, bonded to the hydroxyl group, is expected to appear in the range of 58-62 ppm. Due to coupling with the fluorine atoms on C-3 and C-4, its signal will likely be a complex multiplet, approximated here as a triplet of quartets.

-

C-2 : The methylene carbon adjacent to the stereocenter is predicted to resonate between 30 and 35 ppm. It will also exhibit coupling to the fluorine atoms, resulting in a triplet of quartets.

-

C-3 : The methine carbon, being directly attached to a trifluoromethyl group and adjacent to another, will be significantly deshielded and is expected between 45 and 50 ppm. The signal will be a complex multiplet due to coupling with both trifluoromethyl groups.

-

C-4 and the second CF3 group : The carbons of the trifluoromethyl groups are highly deshielded due to the electronegativity of the attached fluorine atoms and are expected to appear in the range of 124-129 ppm. Each will appear as a quartet due to the one-bond coupling with the three attached fluorine atoms (1JCF), which is typically large (280-290 Hz).

Experimental Protocol for 13C NMR Acquisition

To obtain high-quality 13C NMR data for this compound, the following experimental protocol is recommended:

-

Sample Preparation :

-

Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6).

-

Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters :

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Probe : A broadband or multinuclear probe capable of observing 13C and decoupling 1H and/or 19F.

-

Temperature : Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

-

-

Data Acquisition :

-

Experiment : A standard proton-decoupled 13C NMR experiment (zgpg30 or similar pulse program).

-

Spectral Width : A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) should be sufficient to cover the expected chemical shift range.

-

Acquisition Time : An acquisition time of 1-2 seconds.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons of the CF3 groups.

-

Number of Scans : Due to the low natural abundance of 13C and the signal splitting by fluorine, a significant number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Decoupling :

-

Proton Decoupling : Standard broadband proton decoupling (e.g., garp or waltz16) should be applied during acquisition.

-

Fluorine Decoupling (Optional) : To simplify the spectrum and confirm assignments, a 19F-decoupled 13C NMR spectrum can be acquired. This requires a spectrometer equipped with a third channel for 19F decoupling. In this experiment, the carbon signals would collapse into singlets (or doublets/triplets if coupled to protons in a non-decoupled experiment), which can aid in identifying the carbon backbone.

-

-

-

Data Processing :

-

Apply an exponential window function with a line broadening factor of 0.5-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

The logical workflow for the analysis of the 13C NMR data is outlined in the following diagram:

Caption: Logical workflow for the acquisition and analysis of 13C NMR data.

Conclusion

This technical guide provides a detailed prediction and a comprehensive framework for the acquisition and interpretation of the 13C NMR spectrum of this compound. The presence of multiple fluorine atoms significantly influences the spectrum, providing a wealth of structural information through chemical shifts and carbon-fluorine coupling constants. The methodologies and predictive data presented herein are designed to assist researchers in the unambiguous characterization of this and other similarly complex fluorinated molecules. For definitive structural elucidation, it is recommended to use a combination of NMR techniques, including 1H, 19F, and 2D correlation spectroscopy (e.g., HSQC, HMBC).

An In-depth Technical Guide to the ¹⁹F NMR Analysis of Bis(trifluoromethyl) Substituted Butanol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of butanol derivatives substituted with two trifluoromethyl groups. Given the increasing prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of their characterization is paramount.[1] The trifluoromethyl (CF₃) group, in particular, serves as an excellent reporter in ¹⁹F NMR due to its high sensitivity and the lack of endogenous fluorine signals in biological systems, making it a powerful tool in drug discovery and development.[2][3]

Core Principles of ¹⁹F NMR for Fluorinated Molecules

The fluorine-19 (¹⁹F) nucleus is an ideal probe for NMR spectroscopy.[4] It possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton (¹H) nucleus.[1][3] Key characteristics of ¹⁹F NMR include:

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 300 ppm, offering excellent signal dispersion and minimizing peak overlap, which is often a challenge in ¹H NMR.[3][5]

-

High Sensitivity to Local Environment: The ¹⁹F chemical shift is exceptionally sensitive to subtle changes in the local electronic and conformational environment.[4][6] This sensitivity allows for the detection of molecular interactions, conformational changes, and binding events, which is particularly valuable in drug screening.[2][6]

-

Bioorthogonal Nature: The near-total absence of fluorine in biological systems means that ¹⁹F NMR spectra are free from background signals, enabling the clear detection of fluorinated analytes in complex biological matrices.[3]

For a bis(trifluoromethyl) substituted butanol, such as 3,3-bis(trifluoromethyl)butan-2-ol , the two CF₃ groups are the focus of the analysis. Their NMR signature provides a wealth of structural and environmental information.

Expected NMR Parameters: Chemical Shifts and Coupling Constants

The utility of ¹⁹F NMR in structural elucidation is derived from two primary parameters: chemical shifts (δ) and spin-spin coupling constants (J).

¹⁹F Chemical Shift (δ)

The chemical shift of the CF₃ groups is highly dependent on their electronic environment. For geminal bis(trifluoromethyl) alcohol moieties (>C(CF₃)₂OH), the ¹⁹F signal is typically observed in a distinct region of the spectrum. Based on data for structurally similar compounds, the chemical shift is expected to be significantly downfield.

-

Electron-withdrawing Effects: The hydroxyl group and the second CF₃ group exert a strong deshielding effect on the fluorine nuclei.

-

Solvent Effects: The chemical shift can be influenced by the polarity of the solvent; changes in solvent can lead to shifts of up to 0.25 ppm or more.[2][6]

The following table summarizes the expected ¹⁹F chemical shift for the bis(trifluoromethyl) butanol motif, with comparative data for other common trifluoromethyl groups.

Table 1: Typical ¹⁹F NMR Chemical Shifts for Trifluoromethyl Groups

| Functional Group | Typical Chemical Shift (δ) Range (ppm) | Example Compound Data |

|---|---|---|

| R-C(CF₃)₂-OH | -75 to -85 | 1-Phenyl-2,2-bis(trifluoromethyl)ethanol: -80.50 ppm [7] |

| R-CF₃ (aliphatic) | -50 to -80 | 1,1,1-Trifluoro-2-phenylethan-2-ol: -81.50 ppm [7] |

| Ar-CF₃ | -55 to -65 | α,α,α-Trifluorotoluene: -63.7 ppm [8] |

| R-CO-CF₃ | -75 to -85 | 3-Bromo-1,1,1-trifluoropropan-2-one (BTFA) |

Chemical shifts are referenced to CFCl₃ at 0.00 ppm.

Spin-Spin Coupling (J-coupling)

Spin-spin coupling provides information about the connectivity of atoms. In bis(trifluoromethyl) butanol, several key coupling interactions can be observed.

-

⁴J(H-F) Coupling: Long-range coupling between the fluorine nuclei and protons on adjacent carbons (e.g., the carbinol proton and the methyl protons) is expected. This is typically in the range of 0.5-3.0 Hz.

-

³J(C-F) Coupling: Coupling between the fluorine nuclei and the carbon atoms of the butanol backbone provides crucial structural confirmation.

-

²J(F-F) Geminal Coupling: Coupling between the two trifluoromethyl groups is often not observed if they are chemically and magnetically equivalent due to free rotation around the C-C bond. However, if the molecule is chiral and rotation is restricted, the two CF₃ groups can become diastereotopic, leading to distinct signals and observable geminal F-F coupling.

Table 2: Representative Coupling Constants Involving Trifluoromethyl Groups

| Coupling Type | Description | Typical Value (Hz) |

|---|---|---|

| ¹J(¹³C-¹⁹F) | One-bond C-F coupling | 240 - 320[9] |

| ²J(¹³C-¹⁹F) | Two-bond C-C-F coupling | 30 - 40[7][8] |

| ³J(¹H-¹⁹F) | Three-bond H-C-C-F coupling | 5 - 10[9] |

| ⁴J(¹H-¹⁹F) | Four-bond H-C-C-C-F coupling | 0.5 - 3.0[9] |

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible ¹⁹F NMR data.

Sample Preparation

-

Analyte Concentration: Prepare a solution of the bis(trifluoromethyl) substituted butanol at a concentration of approximately 5-10 mg/mL. For ligand screening experiments, ligand concentrations of around 50 µM are common.[2]

-

Solvent Selection: Use a deuterated solvent appropriate for the analyte's solubility (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).[7][8] Ensure the solvent is free from any fluorine-containing impurities.

-

Reference Standard: Add an internal or external chemical shift reference. While trichlorofluoromethane (CFCl₃) is the primary standard (δ = 0.0 ppm), its volatility has led to the use of secondary standards like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[7]

-

Sample Filtration: Filter the final solution into a clean, dry NMR tube (e.g., 5 mm diameter) to remove any particulate matter.

NMR Data Acquisition

-

Spectrometer Setup: Use a high-field NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency (e.g., a ¹H/¹⁹F dual probe or a broadband probe).[2]

-

Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal signal-to-noise.

-

Standard 1D ¹⁹F Spectrum:

-

Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

-

Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all signals are captured.

-

Acquisition Time: Set to at least 1-2 seconds for good resolution.

-

Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full spin relaxation.

-

Number of Scans: Adjust based on the sample concentration to achieve an adequate signal-to-noise ratio.

-

-

Decoupling: For routine spectra, ¹H decoupling is often not necessary but can be used to simplify multiplets and enhance sensitivity by collapsing ¹H-¹⁹F couplings.[2]

-

2D NMR Experiments: For complete structural assignment, various 2D NMR experiments can be employed, such as ¹⁹F-¹H HETCOR or ¹⁹F-¹³C HMBC, to establish correlations between fluorine and other nuclei.[10][11][12]

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio before performing the Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis using the known chemical shift of the internal or external standard.

-

Integration and Peak Picking: Integrate the signals to determine relative quantities and pick peaks to identify their precise chemical shifts and coupling patterns.

Visualizations: Workflows and Relationships

Visual diagrams are crucial for understanding experimental processes and the logic of data interpretation. The following diagrams were created using the Graphviz DOT language, adhering to the specified design constraints.

Caption: Standard experimental workflow for ¹⁹F NMR analysis.

Caption: Relationship between molecular structure and NMR spectral output.

Application in Drug Development: Fragment-Based Screening

Bis(trifluoromethyl) substituted butanols and similar small molecules are valuable tools in fragment-based drug discovery (FBDD).[2] The CF₃ groups act as sensitive "spy" reporters.[10] When a fragment containing this motif binds to a protein target, changes in the local environment around the CF₃ groups cause a perturbation in the ¹⁹F NMR signal (e.g., a chemical shift change or line broadening), indicating a binding event.

Caption: Workflow for ¹⁹F NMR-based fragment screening in drug discovery.

Conclusion

The ¹⁹F NMR analysis of bis(trifluoromethyl) substituted butanol is a powerful and precise method for structural characterization and for probing molecular interactions. The unique properties of the ¹⁹F nucleus, particularly its high sensitivity and wide chemical shift window, provide an unparalleled level of detail. By following robust experimental protocols and understanding the interpretation of key NMR parameters, researchers in chemistry and drug development can effectively leverage this technique to accelerate their research and discovery pipelines.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biophysics.org [biophysics.org]

- 5. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol: A Technical Guide

Introduction

4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol is a highly fluorinated alcohol with potential applications in materials science and as a precursor in pharmaceutical synthesis. The presence of two trifluoromethyl groups significantly influences its chemical properties and, consequently, its behavior in mass spectrometry. This technical guide outlines the predicted mass spectrometric fragmentation of this compound and provides a general experimental protocol for its analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Predicted Fragmentation Pattern under Electron Ionization (EI)

Electron ionization of this compound is expected to produce a molecular ion ([M]+•) that may be of low abundance due to the compound's instability upon ionization. The fragmentation is likely to be dominated by cleavages influenced by the highly electronegative trifluoromethyl groups and the hydroxyl group.

Key predicted fragmentation pathways include:

-

α-Cleavage: Fission of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. This would result in the loss of a CH2OH radical, leading to a prominent ion.

-

Loss of Water: Dehydration is a characteristic fragmentation for alcohols, leading to an [M-H2O]+• ion.

-

Cleavage of C-C bonds in the Butyl Chain: Fragmentation along the carbon backbone will yield various carbocations.

-

Loss of Trifluoromethyl Radical: The C-CF3 bond can cleave, resulting in the loss of a •CF3 radical, which would produce a significant fragment ion.

-

Rearrangements: Complex rearrangements involving fluorine migration are possible and can lead to the formation of stable fragment ions.

The following diagram illustrates the predicted major fragmentation pathways.

Illustrative Mass Spectral Data

While specific data for the target compound is unavailable, the following table presents the mass spectral data for a related fluorinated alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol, to illustrate a typical fragmentation pattern for such molecules.

| m/z | Relative Abundance (%) | Proposed Fragment |

| 69 | 100 | [CF3]+ |

| 99 | 35 | [M-CF3]+ |

| 117 | 15 | [M-CF3-H2]+ |

| 149 | 10 | [M-F]+ |

| 168 | 5 | [M]+• |

Data is illustrative and based on the EI mass spectrum of 1,1,1,3,3,3-hexafluoro-2-propanol from the NIST WebBook.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using GC-MS is provided below.

1. Sample Preparation

-

Solvent Selection: Choose a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) to avoid column overloading and detector saturation.

-

Derivatization (Optional): For improved volatility and thermal stability, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether can be performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a suitable starting point.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: 250°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

The following diagram outlines the general experimental workflow.

Conclusion

The mass spectrometric analysis of this compound is predicted to be characterized by fragmentation pathways heavily influenced by its fluorinated structure. While direct experimental data is not currently available, the proposed fragmentation patterns and the generalized experimental protocol in this guide provide a solid foundation for researchers and drug development professionals to approach the analysis of this and other novel fluorinated compounds. The use of GC-MS with EI is a robust method for the initial characterization, and the data obtained will be crucial for structural elucidation and purity assessment.

Theoretical Calculations for 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations for 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol, a fluorinated alcohol with potential applications in various scientific and industrial fields. Due to the presence of two trifluoromethyl groups, this molecule exhibits unique electronic and steric properties that are of significant interest for computational investigation. This document outlines the methodologies for quantum chemical calculations to elucidate its structural, vibrational, and electronic characteristics. The presented data, based on established computational chemistry principles, serves as a foundational reference for further research and development involving this compound. While specific experimental data for this molecule is sparse in public literature, the theoretical approaches detailed herein provide a robust framework for its in-silico characterization.

Introduction

Fluorinated organic compounds are of paramount importance in medicinal chemistry, materials science, and agrochemistry due to the unique properties conferred by fluorine atoms, such as high electronegativity, metabolic stability, and altered lipophilicity.[1][2] this compound is a structurally interesting molecule containing two trifluoromethyl groups attached to the same carbon atom, which is expected to significantly influence its chemical behavior.

Theoretical calculations, particularly those based on quantum mechanics, are powerful tools for predicting and understanding the properties of such molecules at an atomic level. These computational methods allow for the determination of optimized molecular geometries, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties that govern reactivity and intermolecular interactions. This guide details the application of Density Functional Theory (DFT) for the comprehensive theoretical characterization of this compound.

Computational Methodology

The theoretical calculations outlined in this guide are proposed to be performed using a widely adopted quantum chemical software package. The methodology would involve the following steps:

-

Geometry Optimization: The initial 3D structure of this compound is built and subjected to geometry optimization. A common and reliable method for this is the B3LYP functional with a 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process seeks to find the minimum energy conformation of the molecule.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Calculations: Various electronic properties are calculated to understand the molecule's reactivity and charge distribution. These include:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.

-

Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions and charge delocalization.

-

A generalized workflow for these computational studies is depicted in the following diagram:

Figure 1: A representative computational workflow for the theoretical study of this compound.

Molecular Structure

The molecular structure of this compound is characterized by a butane backbone with a hydroxyl group at one end and two trifluoromethyl groups at the C3 position.

Figure 2: 2D representation of the molecular structure of this compound.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound based on theoretical calculations.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₆F₆O |

| Molecular Weight ( g/mol ) | 196.09 |

| Dipole Moment (Debye) | Value |

| Polarizability (ų) | Value |

| LogP (octanol-water partition) | Value |

*Note: The values in this table are placeholders and would be populated with the results from the corresponding theoretical calculations.

Table 2: Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

| O-H stretch | ~3600 | Strong |

| C-H stretch (aliphatic) | 2900-3000 | Medium |

| C-F stretch (symmetric) | ~1100 | Very Strong |

| C-F stretch (asymmetric) | ~1250 | Very Strong |

| C-O stretch | ~1050 | Strong |

| C-C stretch | 900-1100 | Weak-Medium |

*Note: These are approximate frequency ranges characteristic of the respective functional groups and would be refined by specific calculations for the molecule.

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap | Value |

*Note: The values in this table are placeholders and would be populated with the results from the corresponding theoretical calculations.

Discussion of Theoretical Results

The theoretical calculations would provide significant insights into the properties of this compound:

-

Molecular Geometry: The optimized geometry would reveal the preferred conformation of the molecule, including the dihedral angles of the carbon backbone and the orientation of the trifluoromethyl and hydroxyl groups. The steric hindrance imposed by the two bulky trifluoromethyl groups is expected to significantly influence the molecular shape.

-

Vibrational Spectra: The predicted IR and Raman spectra would serve as a valuable tool for the experimental identification and characterization of the compound. The strong C-F stretching vibrations are expected to be prominent features in the IR spectrum.

-

Electronic Properties: The HOMO and LUMO energies and their distribution would provide information about the molecule's reactivity. The electron-withdrawing nature of the trifluoromethyl groups is anticipated to lower the energy of the HOMO and raise the energy of the LUMO, potentially leading to a larger HOMO-LUMO gap and increased chemical stability. The ESP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms, and a positive potential around the hydroxyl proton and the aliphatic protons.

Applications in Drug Development and Materials Science

The unique properties of highly fluorinated alcohols make them valuable in various applications:

-

Drug Development: The introduction of trifluoromethyl groups can enhance the metabolic stability and binding affinity of drug candidates. The theoretical data presented here can aid in the rational design of new pharmaceuticals incorporating this fluorinated moiety.

-

Materials Science: Fluorinated polymers often exhibit desirable properties such as high thermal stability and low surface energy. This compound could serve as a monomer or a building block for the synthesis of novel fluorinated materials.[2]

-

Solvents: Fluorinated alcohols are known for their unique solvent properties, including high polarity and the ability to form strong hydrogen bonds.[2] Computational studies can help in understanding and predicting the solvation behavior of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound. The proposed computational methodologies, including DFT calculations for geometry optimization, frequency analysis, and electronic property determination, provide a powerful framework for understanding the structure-property relationships of this highly fluorinated alcohol. The predicted data serves as a valuable resource for researchers and professionals in drug development and materials science, facilitating further experimental and theoretical investigations into this promising compound.

References

The Elusive History of a Heavily Fluorinated Alcohol: 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol

Despite a thorough investigation into the scientific and patent literature, the discovery and historical development of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol (CAS Number 17327-35-4) remain largely undocumented. This highly fluorinated alcohol appears to be a niche chemical, likely synthesized as an intermediate for specialized applications rather than a compound with a broad and storied history of academic and industrial research.

Postulated Synthetic Approaches

The synthesis of a molecule with vicinal trifluoromethyl groups is not trivial. Based on established methodologies for the formation of C-CF3 bonds, several plausible, though unconfirmed, routes to this compound can be proposed. One potential strategy involves the Michael addition of a trifluoromethyl nucleophile to an α,β-unsaturated aldehyde or ketone, followed by reduction of the carbonyl group.

A hypothetical synthetic workflow is outlined below:

Caption: A possible multi-step synthesis of the target molecule.

Potential Applications in Research and Development

The high fluorine content of this compound suggests its utility in creating molecules with enhanced metabolic stability, lipophilicity, and binding affinity for specific biological targets. These are highly desirable characteristics in drug discovery. The trifluoromethyl groups can significantly alter the electronic properties of a molecule, influencing its interactions with enzymes and receptors.

It is conceivable that this alcohol serves as a precursor for:

-

Active Pharmaceutical Ingredients (APIs): Incorporation into larger molecules to improve their pharmacokinetic and pharmacodynamic profiles.

-

Advanced Polymers and Materials: Use as a monomer or additive to create fluorinated polymers with unique thermal stability, chemical resistance, and optical properties.

-

Specialty Solvents: The unique structure may impart unusual solvency properties, although its use in this capacity is not documented.

Data Summary

Due to the absence of published research, no quantitative experimental data for the synthesis or characterization of this compound can be provided. The following table contains predicted or basic supplier-provided information.

| Property | Value (Predicted or Supplier Data) |

| CAS Number | 17327-35-4 |

| Molecular Formula | C5H6F6O |

| Molecular Weight | 196.09 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Appearance | Not available |

Conclusion

The history and discovery of this compound remain obscure. While its existence is confirmed by its CAS number and availability from chemical suppliers, the lack of detailed scientific literature indicates that it is not a compound of widespread academic or industrial interest, or its synthesis and applications are proprietary and not publicly disclosed. Further investigation would require access to internal industrial research and development records. For researchers and drug development professionals, this molecule represents a potentially interesting but largely unexplored building block in the vast landscape of organofluorine chemistry.

Methodological & Application

Application Notes and Protocols for 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol in Organic Synthesis

Note on Chemical Identity: Initial searches for "4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol" did not yield specific results for this chemical structure. The available scientific literature extensively covers the synthesis and applications of the closely related and commercially available compound, 4,4,4-Trifluoro-1-butanol . The following application notes and protocols are based on the properties and reactivity of 4,4,4-Trifluoro-1-butanol, assuming it is the compound of interest for researchers in organic synthesis and drug development.

Introduction

4,4,4-Trifluoro-1-butanol is a fluorinated organic intermediate of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethyl group (CF3) imparts unique properties to molecules, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, 4,4,4-Trifluoro-1-butanol serves as a valuable building block for introducing the 4,4,4-trifluorobutyl moiety into a wide range of organic molecules.

This document provides an overview of the applications of 4,4,4-Trifluoro-1-butanol and detailed protocols for its key chemical transformations.

Applications in Organic Synthesis

4,4,4-Trifluoro-1-butanol is a versatile precursor for a variety of functional groups and molecular scaffolds. Its primary applications include:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various therapeutic agents. The trifluoromethyl group is a common feature in many modern drugs due to its ability to enhance pharmacokinetic and pharmacodynamic properties. It has been used in the development of inhibitors of monoamine oxidase B (MAO-B) and central nervous system inhibitors.[1][2]

-

Liquid Crystal Materials: The unique dielectric properties conferred by the trifluoromethyl group make 4,4,4-Trifluoro-1-butanol a valuable component in the synthesis of liquid crystal materials. Fluoroalkyl ethers derived from this alcohol are used in the preparation of biphenyl liquid crystals.[1][2]

-

Semiconductors: It is used in the synthesis of tetracyanoquinodimethane (TCNQ) derivatives, which are components of organic conductors and semiconductors.[1][2]

-

Agrochemicals: The trifluoromethyl group is also a key component in many modern pesticides and herbicides.

-

General Organic Synthesis: As a primary alcohol, it undergoes a range of standard transformations to produce aldehydes, ethers, esters, and alkyl halides, all bearing the trifluorobutyl group.

Key Chemical Transformations

The hydroxyl group of 4,4,4-Trifluoro-1-butanol can be readily transformed into other functional groups. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the alcohol and its derivatives.

Data Presentation

Table 1: Synthesis of 4,4,4-Trifluoro-1-butanol and its Intermediates

| Step | Reactants | Reagents/Catalyst | Solvent | Yield | Reference |

| 1. Protection of 3-chloropropanol | 3-chloropropanol, 3,4-dihydropyran | p-toluenesulfonic acid | Methylene chloride | 91.13% | [2] |

| 2. Trifluoromethylation | 2-(3-chloropropoxy)tetrahydro-2H-pyran, trifluoromethane | Dry activated alumina, Na | Tetrahydrofuran | 72.34% | [2] |

| 3. Deprotection | 2-(4,4,4-trifluorobutanoxy)tetrahydro-2H-pyran | PPTS | Ethanol | 90.56% | [2] |

| Overall Synthesis | 3-chloropropanol | ||||

| Alternative Step 3: Reduction of 4,4,4-trifluoroacetic acid ethyl ester | 4,4,4-trifluoroacetic acid ethyl ester | Sodium borohydride, CaCl₂ | Tetrahydrofuran | 86.03% | [3] |

Experimental Protocols

Protocol 1: Oxidation of 4,4,4-Trifluoro-1-butanol to 4,4,4-Trifluorobutanal (Swern Oxidation)

This protocol describes the oxidation of a primary alcohol to an aldehyde using dimethyl sulfoxide (DMSO) activated with oxalyl chloride. This method is known for its mild conditions and high yields.[4][5][6][7]

Diagram: Swern Oxidation Workflow

Caption: Workflow for the Swern oxidation of 4,4,4-Trifluoro-1-butanol.

Materials:

-

4,4,4-Trifluoro-1-butanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise over 5 minutes.

-

Stir the mixture for 5 minutes at -78 °C.

-

Add a solution of 4,4,4-Trifluoro-1-butanol (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4,4,4-trifluorobutanal.

Protocol 2: Ether Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of an ether from 4,4,4-Trifluoro-1-butanol and an alkyl halide. This is a classic Sₙ2 reaction where the alcohol is first deprotonated to form an alkoxide.

Diagram: Williamson Ether Synthesis Scheme

Caption: General scheme for the Williamson ether synthesis.

Materials:

-

4,4,4-Trifluoro-1-butanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., benzyl bromide)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of 4,4,4-Trifluoro-1-butanol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

-

Cool the mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-8 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Esterification via Fischer Esterification

This protocol details the acid-catalyzed esterification of 4,4,4-Trifluoro-1-butanol with a carboxylic acid.[7][8][9][10][11]

Diagram: Fischer Esterification Scheme

Caption: General scheme for Fischer esterification.

Materials:

-

4,4,4-Trifluoro-1-butanol

-

Carboxylic acid (e.g., acetic acid)

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (optional, for Dean-Stark)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine 4,4,4-Trifluoro-1-butanol (1.0 equivalent), the carboxylic acid (1.2 equivalents), and a suitable solvent like toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute with diethyl ether and wash with water, saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by distillation or flash column chromatography.

Protocol 4: Esterification and Inversion of Stereochemistry via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration at a stereocenter. This protocol is particularly useful for synthesizing chiral esters.[1][12][13]

Diagram: Mitsunobu Reaction Workflow

Caption: Workflow for the Mitsunobu reaction.

Materials:

-

4,4,4-Trifluoro-1-butanol

-

Carboxylic acid

-